Complex I Binding Site Non-Overlapping with Rotenone
Bullatacin (rolliniastatin-2) is the first potent Complex I inhibitor demonstrated to bind at a site mutually exclusive with piericidin A but mutually non-exclusive with rotenone, establishing a unique binding interaction. In bovine submitochondrial particles, bullatacin inhibits Complex I NADH oxidase activity with an IC50 of 0.85 nM [1]. By contrast, squamocin and otivarin behave qualitatively like rotenone, and squamocin displays a larger protein-dependence of titre than bullatacin, indicating a distinct binding interaction profile [2]. The rotenone IC50 in the same assay system (rat liver mitochondria oxygen uptake) is 17 nM/mg protein, while bullatacin IC50 is 9.5 nM, confirming superior potency [3].
| Evidence Dimension | Complex I inhibition IC50 and binding site overlap with rotenone |
|---|---|
| Target Compound Data | Bullatacin (rolliniastatin-2) IC50 = 0.85–9.5 nM; binding site mutually non-exclusive with rotenone |
| Comparator Or Baseline | Squamocin IC50 = 0.8 nM (bovine SMP); qualitatively behaves like rotenone (overlapping site). Rotenone IC50 = 17 nM/mg protein. |
| Quantified Difference | Similar nanomolar potency but fundamentally different binding site topology: bullatacin does not overlap the rotenone site, while squamocin does. |
| Conditions | Bovine heart submitochondrial particles (NADH oxidase assay) and rat liver mitochondria (oxygen uptake assay) |
Why This Matters
For researchers studying Complex I inhibitor binding sites or developing combination inhibitor strategies, bullatacin provides a non-rotenone-overlapping pharmacophore unavailable from squamocin or rotenone.
- [1] Kojima N, Tanaka T. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues. Molecules. 2009;14(9):3621-3661. doi:10.3390/molecules14093621. Table 5: bullatacin IC50 = 0.85 nM in bovine SMP NADH oxidase assay. View Source
- [2] Degli Esposti M, Ghelli A, Ratta M, Cortes D, Estornell E. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I). Biochem J. 1994;301(Pt 1):161-167. doi:10.1042/bj3010161. View Source
- [3] Landolt JL, Ahammadsahib KI, Hollingworth RM, Barr R, Crane FL, Buerck N, McCabe GP, McLaughlin JL. Determination of structure-activity relationships of Annonaceous acetogenins by inhibition of oxygen uptake in rat liver mitochondria. Chem Biol Interact. 1995;98(1):1-13. doi:10.1016/0009-2797(95)03628-Y. View Source
